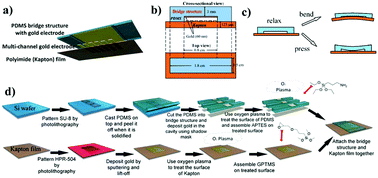Digital microelectromechanical sensor with an engineered polydimethylsiloxane (PDMS) bridge structure†
Nanoscale Pub Date: 2017-01-05 DOI: 10.1039/C6NR07787K
Abstract
Functional electronic devices integrated on flexible substrates are of great interest in both academia and industry for their potential applications in wearable technologies. Recently, there have been an increasing number of investigations on developing new materials for flexible strain sensors and pressure sensors, with the aim of achieving better sensitivity and detection ranges. However, the analog signal outputs of these sensors are accompanied with challenges regarding device reproducibility and reliability. Here we designed and fabricated a new class of sensors—digital microelectromechanical (MEM) sensors for wearable technologies. Our digital MEM sensors were implemented with the polydimethysiloxane (PDMS) bridge on flexible substrates, and provided digital signal outputs based on electrical insulating-to-conducting transitions. By engineering the PDMS bridge structure, we could tune the sensitivity of the digital MEM sensor for various applications. These digital MEM sensors were used in bending tests: they were integrated on glove fingers and used to detect gestures. These sensors were also used as force sensors: they were used on human wrists to monitor heart rates. The device was experimentally found to maintain its performance level even after 10 000 cycles of bending or pressing. The digital output of our devices allows a higher tolerance for device fabrication to be set. Furthermore, our devices can be engineered for desired specifications in various potential applications.

Recommended Literature
- [1] Ultrasonic relaxation and the chair–boat equilibrium in some substituted 1,3-dioxans
- [2] Palladium(ii)-catalyzed tandem cyclization of 2-ethynylaniline tethered cinnamyl acetate for the synthesis of indenoindoles†
- [3] Concise solid-phase synthesis of inverse poly(amidoamine) dendrons using AB2 building blocks†‡
- [4] The blocky structure of Ziegler–Natta “random” copolymers: myths and experimental evidence†
- [5] N-doping induced lattice-strained porous PdIr bimetallene for pH-universal hydrogen evolution electrocatalysis†
- [6] An efficient catalytic method for hydrophosphination of heterocumulenes with diethylzinc as precatalyst without a solvent†
- [7] High-precision zinc isotopic characterization of twenty soil reference materials from China determined by MC-ICP-MS
- [8] Targeting ligand-functionalized photothermal scaffolds for cancer cell capture and in situ ablation†
- [9] Stereoselective synthesis of the C13–C22 fragment of callystatin A by a non-aldol approach†
- [10] Controllable synthesis of ultrasmall Pd nanocatalysts templated by supramolecular coordination cages for highly efficient reductive dehalogenation†

Journal Name:Nanoscale
Research Products
-
2-(Diethylamino)-ethyl acrylate
CAS no.: 2426-54-2
-
methyl 2-(bromomethyl)benzoate
CAS no.: 2417-73-4
-
CAS no.: 402-67-5
-
CAS no.: 3006-10-8
-
CAS no.: 2595-07-5
-
CAS no.: 97-41-6
-
CAS no.: 518-63-8









